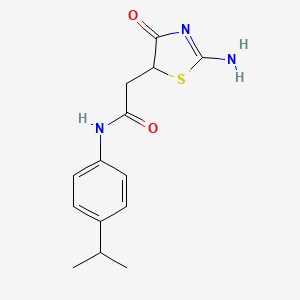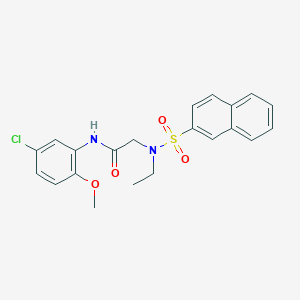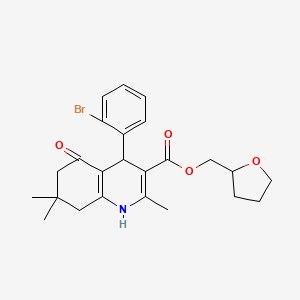![molecular formula C19H22N4O3 B5066784 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine](/img/structure/B5066784.png)
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as DPA-714 and is a member of the pyridinyl-aminopyridine family of ligands. DPA-714 has been shown to have promising results in preclinical studies, and its potential as a diagnostic and therapeutic agent is currently being investigated.
作用机制
DPA-714 binds to the TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. The binding of DPA-714 to TSPO has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and physiological effects:
DPA-714 has been shown to have several biochemical and physiological effects. In preclinical studies, DPA-714 has been shown to reduce neuroinflammation, improve cognitive function, and decrease oxidative stress. DPA-714 has also been shown to have a neuroprotective effect, reducing neuronal damage in models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
One of the advantages of using DPA-714 in lab experiments is its high selectivity for TSPO. This selectivity allows for the specific targeting of activated microglia and astrocytes in the brain, which are involved in neuroinflammation. However, one limitation of using DPA-714 is its low affinity for TSPO, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the investigation of DPA-714. One area of research is the development of DPA-714-based PET imaging agents for the diagnosis and monitoring of neuroinflammatory diseases. Another area of research is the investigation of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Additionally, the development of DPA-714 analogs with improved affinity and selectivity for TSPO is an area of ongoing research.
合成方法
The synthesis of DPA-714 involves the reaction of 2,3-dimethoxybenzoyl chloride with 2-amino-5-diethylaminopyridine to form the intermediate 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine. This intermediate is then treated with sodium hydroxide to form the final product, DPA-714.
科学研究应用
DPA-714 has been primarily investigated for its potential as a diagnostic and therapeutic agent in the field of neuroinflammation. Neuroinflammation is a complex process that is associated with several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been shown to selectively bind to the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes in the brain. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.
属性
IUPAC Name |
5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-5-23(6-2)16-11-10-13(12-20-16)19-21-18(22-26-19)14-8-7-9-15(24-3)17(14)25-4/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOLSHKDBKKJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5066701.png)
methyl]amine](/img/structure/B5066705.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5066713.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5066727.png)
![1-(cyclopropylcarbonyl)-2-(2-furyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5066735.png)
![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5066738.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5066745.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5066750.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5066773.png)
![N-cyclopentyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5066779.png)
![N-methyl-4-({[2-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5066787.png)

